5-Phenylpentanoyl chloride is classified as an acyl chloride, specifically a derivative of pentanoic acid. Its molecular formula is , indicating the presence of a phenyl group attached to the pentanoyl moiety where the hydroxyl group is substituted by a chlorine atom. This compound plays a crucial role as a reactive intermediate in various chemical syntheses, particularly in the formation of amides and esters.
The compound can be synthesized from 5-phenylpentanoic acid through its reaction with thionyl chloride, resulting in the formation of 5-phenylpentanoyl chloride. It falls under the category of acyl chlorides, which are known for their reactivity and utility in organic synthesis due to their ability to form new carbon-carbon bonds.
The synthesis of 5-phenylpentanoyl chloride typically involves the following steps:
The general reaction can be summarized as follows:
This method yields high purity and can achieve yields upwards of 97% under optimal conditions .
Key physical properties include:
5-Phenylpentanoyl chloride participates in various chemical reactions typical for acyl chlorides:
The mechanism of action for 5-phenylpentanoyl chloride primarily revolves around its electrophilic nature due to the carbonyl carbon being susceptible to nucleophilic attack. Upon reaction with nucleophiles (amines or alcohols), the chlorine atom leaves, facilitating the formation of new covalent bonds.
This mechanism underscores its utility in synthetic organic chemistry .
Relevant analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are often employed to characterize this compound and monitor its purity during synthesis .
5-Phenylpentanoyl chloride has several applications in scientific research:
The synthesis of 5-phenylpentanoyl chloride (CAS 20371-41-9, C₁₁H₁₃ClO) predominantly employs nucleophilic acyl substitution, where 5-phenylpentanoic acid reacts with thionyl chloride (SOCl₂). This reaction proceeds via a two-step mechanism: initial carboxyl oxygen attacks SOCl₂, forming a chlorosulfite intermediate, followed by chloride ion displacement and SO₂/Cl⁻ elimination. Key advantages include high atom economy and the volatility of byproducts (SO₂, HCl), facilitating purification [4] .
Reaction optimization requires stoichiometric control: a 1:1.2 molar ratio of acid to SOCl₂ achieves 85–90% conversion at 65°C. Excess SOCl₂ (≥1.5 equiv.) risks dichloroalkane impurities via Appel reaction side paths. Post-reaction, fractional distillation under reduced pressure (151°C at 18 Torr) isolates the product as a colorless liquid with density 1.090 g/cm³ [4].
Table 1: Standard Reaction Parameters for Thionyl Chloride Route
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Molar Ratio (Acid:SOCl₂) | 1:1.2 | Maximizes conversion (90%) |
Temperature | 65°C | Balances kinetics/decomposition |
Reaction Time | 3–4 hours | Ensures completion |
Purification Method | Fractional distillation | Purity >95% |
Phosphorus oxychloride (POCl₃) serves as a Lewis acid catalyst in SOCl₂-mediated reactions, accelerating chlorination by stabilizing transition states. POCl₃ (5–10 mol%) enhances reaction rates by 40% at 50°C, allowing lower temperatures and reducing thermal degradation [4]. Competitive acylation pathways (e.g., anhydride formation) are suppressed, elevating yields to 92–95% [5].
Inert atmospheres (N₂, Ar) are critical for moisture-sensitive syntheses. Ambient humidity hydrolyzes 5-phenylpentanoyl chloride to the carboxylic acid, curtailing yields by 15–30%. Nitrogen-sparged reactors mitigate hydrolysis, particularly in industrial-scale batches where reagent homogenization is slower [4] [5].
Table 2: Catalytic/Environmental Modifiers and Performance
Modifier | Concentration | Yield Increase | Key Function |
---|---|---|---|
POCl₃ | 5 mol% | +15% | Transition-state stabilization |
N₂ atmosphere | Continuous purge | +20% | Hydrolysis suppression |
Molecular sieves (4Å) | 10 wt% | +10% | In situ water scavenging |
Solvent polarity governs nucleophilicity, ion-pair separation, and byproduct solubility. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate SOCl₂ reactions via chloride ion dissociation, reducing activation energy. However, DMF promotes Vilsmeier-Haack side reactions with aromatic substrates, limiting yields to 75% [6].
Halogenated solvents (dichloromethane, chloroform) offer inertness but slow kinetics due to poor ion solvation. Chloroform at 0.5M concentration achieves 80% yield in 5 hours, while DMF attains 85% in 1 hour but requires cold quenching to halt degradation. Mixed systems (e.g., CH₂Cl₂:DMF 9:1) balance reactivity and selectivity, achieving 88% yield [5] [6].
Table 3: Solvent Performance in 5-Phenylpentanoyl Chloride Synthesis
Solvent System | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|
Dichloromethane (neat) | 5.0 | 80 | Low side reactions |
DMF (neat) | 1.0 | 85 | Fast kinetics |
CH₂Cl₂:DMF (9:1) | 1.5 | 88 | Balanced reactivity |
Toluene | 6.0 | 65 | High boiling-point safety |
Scaling 5-phenylpentanoyl chloride production introduces heat/mass transfer limitations. Exothermic SOCl₂ reactions (ΔH = −120 kJ/mol) require jacketed reactors with chilled brine cooling to suppress thermal runaway. Industrial batches (50–100 kg) exhibit 10–15% lower yields than lab-scale due to inhomogeneous mixing, necessitating turbine impellers and segmented flow reactors [5] .
Byproduct management centers on SO₂/HCl recycling. SO₂ is absorbed in NaOH to form Na₂SO₃ for paper/pulp applications, while HCl is recovered as 32% hydrochloric acid. Residual thionyl chloride (<500 ppm) is removed via vacuum stripping to meet product specifications. Cost drivers include distillation energy (60% of OPEX) and SOCl₂ recycling efficiency; current industrial processes achieve 85% solvent recovery [6].
Table 4: Industrial Process Economics (10 kg Batch)
Parameter | Bench Scale | Industrial Scale | Mitigation Strategy |
---|---|---|---|
Yield | 92% | 78% | High-shear mixing |
SOCl₂ Consumption | 1.2 equiv | 1.5 equiv | Distillation recycling |
Production Cost (per kg) | $220 (500 mg) | $117 (10 kg) | Energy-integrated distillation |
Compound Names Mentioned:
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